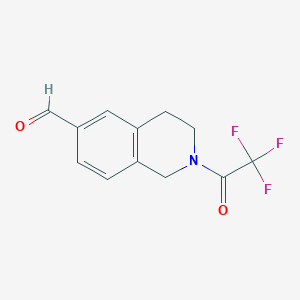

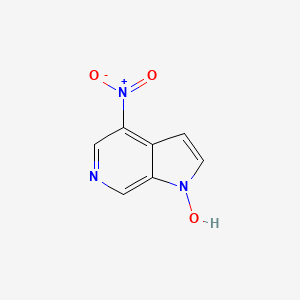

![molecular formula C14H25NO5 B1448389 Ácido 1-{[(Terc-butoxi)carbonil]amino}-3-etoxi-2,2-dimetilciclobutano-1-carboxílico CAS No. 1796908-88-7](/img/structure/B1448389.png)

Ácido 1-{[(Terc-butoxi)carbonil]amino}-3-etoxi-2,2-dimetilciclobutano-1-carboxílico

Descripción general

Descripción

“1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1796908-88-7 . It’s used in pharmaceutical testing .

Molecular Structure Analysis

The IUPAC Name for this compound is 1-((tert-butoxycarbonyl)amino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid . The Inchi Code is 1S/C12H21NO5/c1-10(2,3)18-9(17)13-12(8(15)16)6-7(14)11(12,4)5/h7,14H,6H2,1-5H3,(H,13,17)(H,15,16) .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Este compuesto se utiliza en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para los aminoácidos durante la síntesis de péptidos . Evita reacciones secundarias no deseadas protegiendo la funcionalidad de la amina. El grupo Boc se puede eliminar en condiciones ácidas sin afectar a otros grupos funcionales sensibles en la cadena peptídica.

Química Medicinal

En química medicinal, este compuesto es valioso para el desarrollo de nuevos fármacos. Su estructura se puede incorporar a moléculas más grandes y complejas que pueden exhibir actividad biológica deseable. Los derivados de aminoácidos protegidos con Boc son particularmente útiles para crear bibliotecas de compuestos para la detección de fármacos .

Investigación Bioquímica

Los bioquímicos utilizan este compuesto para estudiar las interacciones enzima-sustrato. El aminoácido protegido con Boc puede imitar sustratos naturales o actuar como un inhibidor, lo que permite a los investigadores explorar los sitios activos de las enzimas y comprender sus mecanismos de acción .

Farmacología

Los estudios farmacológicos se benefician de la capacidad de este compuesto para transformarse en varios derivados que pueden modular la actividad de los objetivos biológicos. Se puede utilizar para sintetizar compuestos con posibles efectos terapéuticos, como inhibidores enzimáticos o agonistas de receptores .

Síntesis Orgánica

Este compuesto es un bloque de construcción versátil en la síntesis orgánica. Puede sufrir una variedad de reacciones químicas para formar nuevos enlaces y crear moléculas complejas. Su estabilidad y reactividad lo hacen adecuado para rutas de síntesis de múltiples pasos .

Ciencia de Materiales

En la ciencia de los materiales, los derivados del compuesto se pueden utilizar para modificar las propiedades superficiales de los materiales. Por ejemplo, se pueden utilizar para crear recubrimientos hidrófobos o para funcionalizar polímeros, mejorando su estabilidad o introduciendo nuevas funcionalidades .

Safety and Hazards

Propiedades

IUPAC Name |

3-ethoxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-7-19-9-8-14(10(16)17,13(9,5)6)15-11(18)20-12(2,3)4/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFQKTAQTXZWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1(C)C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

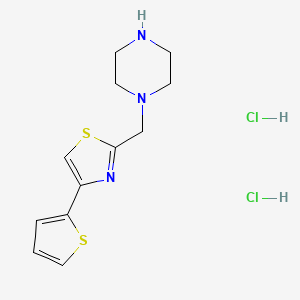

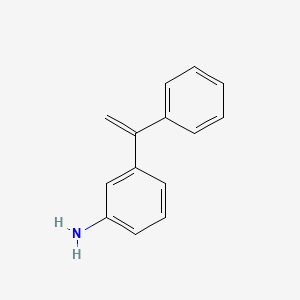

![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

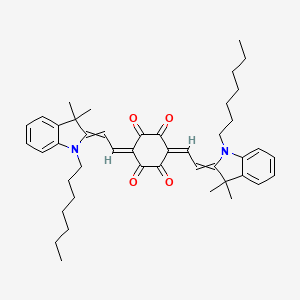

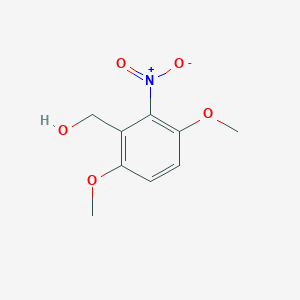

![methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide](/img/structure/B1448310.png)

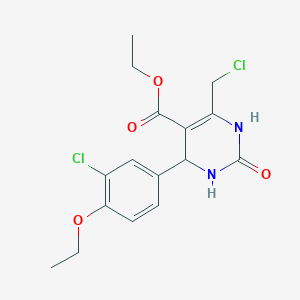

![(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B1448313.png)

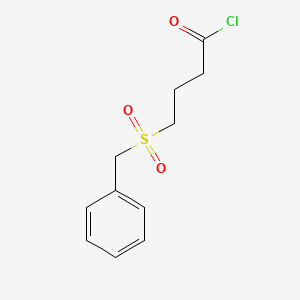

![2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1448315.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B1448328.png)